molecular formula C16H14N2O4S B4922497 ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate

ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate

Cat. No. B4922497
M. Wt: 330.4 g/mol
InChI Key: XKFZVJYFMAELNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has been extensively studied for its potential applications in various fields of scientific research. Some of the major research applications include:
1. Antimicrobial activity: Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi.
2. Anti-inflammatory activity: This compound has been shown to possess significant anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
3. Anticancer activity: Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has been found to exhibit potent anticancer activity against a variety of cancer cell lines.
4. Antioxidant activity: This compound has been shown to possess significant antioxidant activity, making it a potential candidate for the development of antioxidant supplements.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has been found to exhibit a wide range of biochemical and physiological effects. Some of the major effects include:
1. Inhibition of inflammatory mediators: This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
2. Induction of apoptosis: Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has been found to induce apoptosis in cancer cells, leading to their death.
3. Protection against oxidative stress: This compound has been shown to protect cells against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate in lab experiments include its potent biological activity, high purity, and high yield. The limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the research on Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate. Some of the major directions include:
1. Development of novel drugs: This compound has the potential to be developed into novel drugs for the treatment of various diseases such as cancer, inflammation, and microbial infections.
2. Optimization of synthesis method: The synthesis method of Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate can be further optimized to increase the yield and reduce the cost of production.
3. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways and enzymes.
4. Toxicity studies: Toxicity studies are needed to determine the safety of this compound for human use.
Conclusion:
Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is a promising compound with potential applications in various fields of scientific research. Its potent biological activity, high purity, and high yield make it an attractive candidate for the development of novel drugs and supplements. However, further studies are needed to fully understand its mechanism of action, optimize its synthesis method, and determine its safety for human use.

Synthesis Methods

The synthesis of Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate involves the condensation reaction between 2-thienylhydrazine and ethyl 4-formylbenzoate in the presence of acetic acid. The resulting product is then treated with methoxyacetic acid to obtain the final compound. This synthesis method has been optimized to yield a high purity and high yield of the product.

properties

IUPAC Name

ethyl 4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-2-20-16(19)11-5-7-12(8-6-11)21-10-14-17-15(18-22-14)13-4-3-9-23-13/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFZVJYFMAELNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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